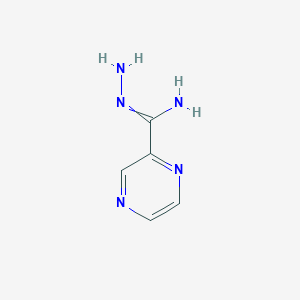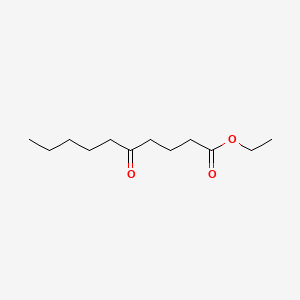
N'-aminopyrazine-2-carboximidamide
Overview
Description
N’-aminopyrazine-2-carboximidamide is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Mechanism of Action
Target of Action
N’-aminopyrazine-2-carboximidamide primarily targets the Prolyl-tRNA synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. This process is essential for the accurate translation of genetic information into proteins.
Mode of Action
N’-aminopyrazine-2-carboximidamide interacts with its target, ProRS, by mimicking the interactions of the adenine core . This interaction inhibits the function of ProRS, thereby disrupting protein synthesis within the cell .
Biochemical Pathways
The inhibition of ProRS affects the protein synthesis pathway, leading to a disruption in the production of essential proteins. This disruption can lead to a variety of downstream effects, including impaired cell growth and function, ultimately leading to cell death .
Result of Action
The molecular effect of N’-aminopyrazine-2-carboximidamide’s action is the inhibition of ProRS, which leads to disrupted protein synthesis . On a cellular level, this disruption can lead to impaired cell function and growth, ultimately leading to cell death .
Biochemical Analysis
Biochemical Properties
N’-aminopyrazine-2-carboximidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as enoyl-ACP reductase, which is involved in fatty acid synthesis. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, N’-aminopyrazine-2-carboximidamide has shown antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .
Cellular Effects
The effects of N’-aminopyrazine-2-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. In eukaryotic cells, N’-aminopyrazine-2-carboximidamide can modulate gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, N’-aminopyrazine-2-carboximidamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins. For example, it binds to enoyl-ACP reductase, inhibiting its activity and thereby disrupting fatty acid synthesis. Additionally, N’-aminopyrazine-2-carboximidamide can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression are also observed, as the compound can interact with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-aminopyrazine-2-carboximidamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that N’-aminopyrazine-2-carboximidamide can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression in eukaryotic cells .
Dosage Effects in Animal Models
The effects of N’-aminopyrazine-2-carboximidamide vary with different dosages in animal models. At lower doses, the compound has been shown to have antimicrobial and gene-modulatory effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
N’-aminopyrazine-2-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to fatty acid synthesis and energy metabolism. The compound’s interactions with enzymes such as enoyl-ACP reductase highlight its role in modulating key metabolic processes .
Transport and Distribution
Within cells and tissues, N’-aminopyrazine-2-carboximidamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, it may be actively transported into bacterial cells, where it exerts its antimicrobial effects. In eukaryotic cells, binding proteins may facilitate its distribution to target sites where it can modulate gene expression and cellular metabolism .
Subcellular Localization
The subcellular localization of N’-aminopyrazine-2-carboximidamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm to inhibit enzymes involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-aminopyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia or an amine to yield the desired carboximidamide derivative.
Industrial Production Methods: Industrial production of N’-aminopyrazine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N’-aminopyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxamide derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.
Scientific Research Applications
N’-aminopyrazine-2-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as metal-organic frameworks.
Biological Research: It is used in the study of enzyme inhibitors and other biological targets, contributing to the understanding of biochemical pathways and mechanisms.
Comparison with Similar Compounds
- 3-aminopyrazine-2-carboxamide
- Pyrazinamide
- 3-acylaminopyrazine-2-carboxamide
Comparison: N’-aminopyrazine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds like pyrazinamide, it may exhibit different levels of activity against various pathogens and different mechanisms of action. The presence of the amino group at the N’ position allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-aminopyrazine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGYAKLZAAYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384149 | |
| Record name | N'-aminopyrazine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18107-03-4 | |
| Record name | N'-aminopyrazine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)






![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

